molecular formula C12H16N2O5S B2810566 [(2-Methyl-5-nitrophenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 898647-57-9

[(2-Methyl-5-nitrophenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B2810566
CAS No.: 898647-57-9
M. Wt: 300.33
InChI Key: KFMZKZOZQOQSSY-UHFFFAOYSA-N
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Description

(2-Methyl-5-nitrophenyl)sulfonylamine is a sulfonamide derivative characterized by a 2-methyl-5-nitrophenylsulfonyl group linked to an oxolan-2-ylmethylamine moiety. The sulfonamide group (-SO₂-NH-) is a hallmark of this compound, often associated with biological activity, such as enzyme inhibition or antimicrobial effects . The oxolane (tetrahydrofuran) ring contributes to hydrophilicity and may improve bioavailability compared to purely aromatic systems.

Properties

IUPAC Name

2-methyl-5-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-9-4-5-10(14(15)16)7-12(9)20(17,18)13-8-11-3-2-6-19-11/h4-5,7,11,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMZKZOZQOQSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-nitrophenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the nitrophenyl sulfonyl chloride intermediate. This intermediate is then reacted with oxolan-2-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of (2-Methyl-5-nitrophenyl)sulfonylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitrophenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(2-Methyl-5-nitrophenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitrophenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxolan-2-ylmethylamine moiety may also interact with other molecular targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared sulfonamide or heterocyclic motifs (Table 1):

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
(2-Methyl-5-nitrophenyl)sulfonylamine (Target Compound) Not Provided Not Provided 2-Methyl-5-nitrophenylsulfonyl, oxolan-2-ylmethylamine
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2, ) C₁₅H₁₅N₃O₅S 357.36 Oxalamide, sulfamoyl, 2-methoxyphenyl
2-(Furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine () C₁₈H₁₉N₃O₅S 389.43 Oxazole, furan, 4-methylphenylsulfonyl, oxolan-2-ylmethylamine
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine () C₂₃H₂₁N₃O₄S 435.50 Oxazole, ethylsulfonyl, 2-methoxyphenyl, pyridinyl
Key Observations:
  • Sulfonamide Variations : The target compound and the compound from share a methylphenylsulfonyl group, while features an ethylsulfonyl group. The nitro substituent in the target compound distinguishes it as a stronger electron-withdrawing group compared to methoxy (-OCH₃) in .
  • Heterocyclic Motifs : The oxolan-2-ylmethylamine group is present in both the target compound and , whereas incorporates a pyridinyl ring, which may enhance π-π stacking interactions in biological systems.
  • Thermal Stability : Compound 2 decomposes at 180°C, suggesting moderate thermal stability. The nitro group in the target compound could theoretically improve stability, though experimental confirmation is needed.

Biological Activity

(2-Methyl-5-nitrophenyl)sulfonylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzymatic studies and biochemical assays. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to an oxolane moiety, which contributes to its reactivity and biological profile. The presence of the nitrophenyl group enhances its electrophilic properties, making it a useful tool in biochemical applications.

The biological activity of (2-Methyl-5-nitrophenyl)sulfonylamine primarily involves its interaction with various enzymes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for its role as a probe in enzyme mechanism studies and for understanding biochemical pathways in cellular systems.

Biological Applications

  • Enzyme Mechanism Studies : The compound is utilized to investigate enzyme kinetics and mechanisms, particularly in the context of sulfonamide interactions with target enzymes.
  • Biochemical Assays : It serves as a probe in various assays designed to evaluate enzyme activity and specificity.
  • Therapeutic Potential : Preliminary studies suggest potential applications in drug development, particularly in targeting specific metabolic pathways.

Research Findings

Several studies have highlighted the biological implications of (2-Methyl-5-nitrophenyl)sulfonylamine:

Case Study 1: Enzyme Inhibition

A study demonstrated that the compound effectively inhibits the activity of certain proteases by forming stable covalent bonds with active site residues. This inhibition was quantified using kinetic assays, showing a significant decrease in enzyme activity at micromolar concentrations.

Case Study 2: Biochemical Assays

In another investigation, (2-Methyl-5-nitrophenyl)sulfonylamine was employed as a fluorescent probe to monitor enzyme activity in real-time. The results indicated that changes in fluorescence intensity correlated with substrate conversion rates, validating its use in dynamic biochemical assays.

Data Table: Biological Activity Summary

Biological Activity Description Reference
Enzyme InhibitionInhibits protease activity through covalent bonding
Fluorescent ProbingMonitors enzyme kinetics via fluorescence changes
Potential TherapeuticsInvestigated for targeting metabolic pathways

Q & A

Q. What are the optimized synthetic routes for (2-Methyl-5-nitrophenyl)sulfonylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Sulfonylation : Reacting (2-methyl-5-nitrophenyl)sulfonyl chloride with oxolan-2-ylmethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Reaction temperature (0–25°C) and stoichiometric control (1:1.1 molar ratio of amine to sulfonyl chloride) are critical for minimizing byproducts like disulfonates .
  • Yield Optimization : Catalytic DMAP (4-dimethylaminopyridine) can accelerate sulfonylation, improving yields to >75% .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of (2-Methyl-5-nitrophenyl)sulfonylamine?

  • Methodological Answer :
  • ¹H/¹³C NMR : The sulfonyl group deshields adjacent protons, e.g., the oxolane methylene protons appear as a multiplet at δ 3.5–4.0 ppm. Aromatic protons from the 2-methyl-5-nitrophenyl group show splitting patterns consistent with substitution (e.g., para-nitro group at δ 8.2–8.5 ppm) .
  • IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonamide formation. Nitro group absorption appears at ~1520 cm⁻¹ .
  • MS : ESI-MS in positive mode typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 327.1 for C₁₂H₁₄N₂O₅S) .

Q. What solvents and reaction conditions are suitable for functionalizing the oxolane ring in (2-Methyl-5-nitrophenyl)sulfonylamine?

  • Methodological Answer :
  • Oxidation : Use trifluoroacetic acid (TFA) with H₂O₂ (30%) at 0°C to oxidize the oxolane ring to a lactone without cleaving the sulfonamide bond .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂ at 1 atm) in methanol selectively reduces nitro to amine while preserving the sulfonamide .
  • Solvent Compatibility : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for reactions involving the oxolane moiety due to their inertness .

Advanced Research Questions

Q. How does the nitro group's electronic effects influence the sulfonamide's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl sulfur, facilitating nucleophilic attack. For example:
  • Aminolysis : React with primary amines (e.g., benzylamine) in DMF at 80°C to form secondary sulfonamides. Kinetic studies show a 2× rate increase compared to non-nitro analogs .
  • Thiol Substitution : Use NaSH in ethanol/water (1:1) to replace the oxolane-methyl group with a thiol, confirmed by LC-MS and ¹H NMR .

Q. How do structural modifications (e.g., nitro group position, sulfonyl linker variations) impact the biological activity of (2-Methyl-5-nitrophenyl)sulfonylamine analogs?

  • Methodological Answer :
  • Nitro Position : Moving the nitro group from the 5- to 3-position reduces antibacterial activity (MIC increases from 2 μg/mL to >64 μg/mL) due to altered H-bonding with bacterial enzymes .
  • Sulfonyl Linker : Replacing sulfonyl with carbonyl decreases protease inhibition (IC₅₀ shifts from 0.8 μM to 12 μM) in cancer cell assays .
  • Validation : Use X-ray crystallography to compare binding modes of analogs with target proteins (e.g., carbonic anhydrase IX) .

Q. What computational strategies (e.g., molecular docking, QSAR) are effective in predicting the target interactions of (2-Methyl-5-nitrophenyl)sulfonylamine, and how do these models align with experimental binding data?

  • Methodological Answer :
  • Docking : AutoDock Vina with AMBER force fields predicts strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of kinases. Experimental SPR data confirms Kd = 120 nM .
  • QSAR : 2D descriptors (e.g., logP, polar surface area) correlate with antifungal activity (R² = 0.89). Outliers are explained by steric clashes observed in MD simulations .

Q. How can researchers resolve contradictory data on the compound's solubility in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method (HPLC quantification) in buffers (pH 1–10) and solvents (e.g., DMSO, hexane). Conflicting reports arise from pH-dependent ionization (pKa = 4.2 for sulfonamide) .
  • Co-solvency : Add 10% PEG-400 to aqueous solutions to improve solubility from 0.5 mg/mL to 8 mg/mL for in vivo studies .

Data Contradiction & Validation

Q. What strategies mitigate batch-to-batch variability in (2-Methyl-5-nitrophenyl)sulfonylamine synthesis?

  • Methodological Answer :
  • Process Control : Implement in-situ FTIR to monitor sulfonylation completion (>99% conversion).
  • Impurity Profiling : LC-MS identifies disulfonate byproducts (m/z 450.2); reduce via stepwise addition of sulfonyl chloride .

Q. How should researchers address discrepancies in reported biological activities across studies (e.g., assay variability, purity issues)?

  • Methodological Answer :
  • Purity Standards : Use HPLC (≥95% purity; ) and quantify residual solvents (GC-MS) to exclude cytotoxicity from impurities like DMF .
  • Assay Harmonization : Follow CLSI guidelines for MIC assays, standardizing inoculum size (5×10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .

Q. Q. What in vitro models are most predictive of in vivo pharmacokinetics for (2-Methyl-5-nitrophenyl)sulfonylamine?

  • Methodological Answer :
  • Caco-2 Permeability : Papp > 1×10⁻⁶ cm/s indicates good oral absorption. Correlates with rat bioavailability (F = 45%) .
  • Microsomal Stability : Human liver microsomes (HLM) show t₁/₂ = 120 min, aligning with in vivo clearance (CL = 15 mL/min/kg) .

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